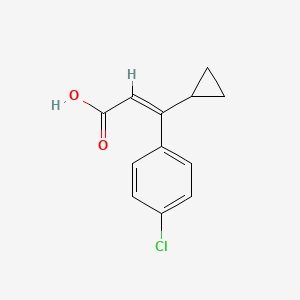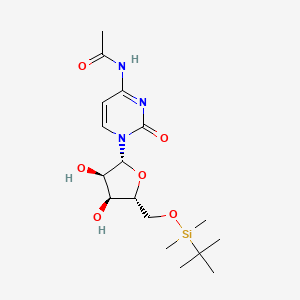
Esterase,organophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Esterase, organophosphate is a type of enzyme that catalyzes the hydrolysis of organophosphate esters. Organophosphate compounds are widely used in agriculture as pesticides and insecticides, and they have significant applications in various industries. These compounds are known for their ability to inhibit acetylcholinesterase, an enzyme essential for nerve function, making them effective as insecticides but also potentially toxic to humans and other non-target organisms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Organophosphate esters are typically synthesized through the esterification of phosphoric acid or thiophosphoric acids with alcohols. The general reaction involves the combination of phosphoric acid (or its derivatives) with an alcohol under acidic or basic conditions to form the ester. Common methods include:
Phosphoric Acid Esterification: This involves reacting phosphoric acid with an alcohol in the presence of a catalyst such as sulfuric acid.
Thiophosphoric Acid Esterification: Similar to the above method but using thiophosphoric acid instead.
Industrial Production Methods
Industrial production of organophosphate esters often involves large-scale esterification processes using continuous reactors. The reaction conditions are optimized to maximize yield and purity, and the process may include steps such as distillation and purification to remove by-products and unreacted starting materials .
Análisis De Reacciones Químicas
Types of Reactions
Organophosphate esters undergo various chemical reactions, including:
Hydrolysis: The most common reaction, where the ester bond is cleaved by water, resulting in the formation of phosphoric acid and an alcohol.
Oxidation: Organophosphate esters can be oxidized to form phosphates and other oxidation products.
Common Reagents and Conditions
Hydrolysis: Typically occurs in the presence of water and a catalyst such as a base (e.g., sodium hydroxide) or an acid (e.g., hydrochloric acid).
Oxidation: Often involves oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Can be carried out using reducing agents like lithium aluminum hydride.
Major Products
Hydrolysis: Produces phosphoric acid and an alcohol.
Oxidation: Results in phosphates and other oxidation products.
Reduction: Yields phosphines and related compounds.
Aplicaciones Científicas De Investigación
Esterase, organophosphate has numerous applications in scientific research:
Chemistry: Used in the synthesis of various organophosphate compounds and as a catalyst in organic reactions.
Biology: Studied for its role in the detoxification of organophosphate pesticides and its potential use in bioremediation.
Medicine: Investigated for its potential in treating organophosphate poisoning and as a target for developing antidotes.
Industry: Employed in the production of flame retardants, plasticizers, and other industrial chemicals
Mecanismo De Acción
The primary mechanism by which esterase, organophosphate exerts its effects is through the hydrolysis of organophosphate esters. This reaction involves the cleavage of the ester bond, resulting in the formation of phosphoric acid and an alcohol. The enzyme’s active site contains a serine residue that forms a covalent bond with the organophosphate, facilitating the hydrolysis reaction. This process is crucial for the detoxification of organophosphate pesticides and the regulation of acetylcholine levels in the nervous system .
Comparación Con Compuestos Similares
Similar Compounds
Carbamates: Another class of compounds that inhibit acetylcholinesterase but are generally less toxic than organophosphates.
Phosphonates: Similar in structure to organophosphates but contain a carbon-phosphorus bond instead of a phosphorus-oxygen bond.
Phosphates: Simple esters of phosphoric acid, often used as fertilizers and in various industrial applications
Uniqueness
Esterase, organophosphate is unique due to its high specificity for organophosphate esters and its ability to hydrolyze these compounds efficiently. This specificity makes it an essential enzyme for the detoxification of organophosphate pesticides and a valuable tool in bioremediation efforts .
Propiedades
Número CAS |
117698-12-1 |
|---|---|
Fórmula molecular |
C10H12Cl2O2 |
Peso molecular |
0 |
Sinónimos |
Esterase,organophosphate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2,2,2-trifluoro-N-[2-(4-methoxyphenyl)ethyl]ethanamine](/img/structure/B1180729.png)
![[(4S)-4,5-Dihydro-4-phenylmethyl-2-oxazolyl]ferrocene](/img/structure/B1180733.png)
